3,5-Bis(methylsulfonyl)benzonitrile

Description

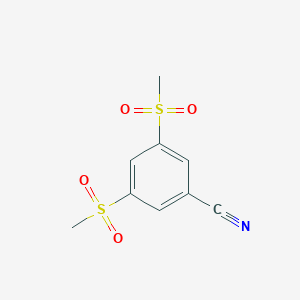

Structure

3D Structure

Properties

IUPAC Name |

3,5-bis(methylsulfonyl)benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4S2/c1-15(11,12)8-3-7(6-10)4-9(5-8)16(2,13)14/h3-5H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZFPKGRAQZGUPA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=CC(=C1)C#N)S(=O)(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201294169 |

Source

|

| Record name | 3,5-Bis(methylsulfonyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201294169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

849924-84-1 |

Source

|

| Record name | 3,5-Bis(methylsulfonyl)benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=849924-84-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Bis(methylsulfonyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201294169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3,5-Bis(methylsulfonyl)benzonitrile: A Versatile Scaffold in Modern Drug Discovery

Introduction: The Strategic Importance of the Sulfonylbenzonitrile Moiety

In the landscape of contemporary medicinal chemistry, the strategic incorporation of specific pharmacophores can profoundly influence the biological activity, metabolic stability, and pharmacokinetic profile of a drug candidate. Among these, the benzonitrile scaffold, particularly when substituted with strongly electron-withdrawing groups, has garnered significant attention. This guide provides a comprehensive technical overview of 3,5-Bis(methylsulfonyl)benzonitrile (CAS 169696-83-7), a molecule of interest for researchers, scientists, and drug development professionals. The convergence of a nitrile group—a versatile hydrogen bond acceptor and bioisostere—with two methylsulfonyl substituents creates a unique electronic and steric profile, making this compound a compelling building block for novel therapeutics.[1][2] The sulfonyl group, known for its ability to form strong hydrogen bonds and enhance metabolic stability, further elevates the potential of this scaffold in targeting a range of biological pathways.[3] This document will delve into the physicochemical properties, a proposed synthetic route, and the potential applications of this compound, grounded in established chemical principles and field-proven insights.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical characteristics is fundamental to its application in research and development. While extensive experimental data for this compound is not widely published, the following table summarizes its key known and calculated properties.

| Property | Value | Source |

| CAS Number | 169696-83-7 | [4] |

| Molecular Formula | C₉H₉NO₄S₂ | Santa Cruz Biotechnology |

| Molecular Weight | 259.3 g/mol | Santa Cruz Biotechnology |

| Melting Point | Data not publicly available | - |

| Boiling Point | Data not publicly available | - |

| Solubility | Data not publicly available | - |

| Appearance | White to off-white solid (presumed) | General observation for similar compounds |

Proposed Synthesis Pathway: A Rational Approach

Step 1: Synthesis of 3,5-Bis(methylthio)benzonitrile

The initial step involves a double nucleophilic aromatic substitution reaction. 3,5-Dibromobenzonitrile serves as a suitable starting material due to the activation of the aromatic ring by the electron-withdrawing nitrile group. Sodium thiomethoxide is an excellent nucleophile for introducing the methylthio moiety.

-

Rationale: The choice of a polar aprotic solvent like dimethylformamide (DMF) is crucial as it effectively solvates the sodium cation, leaving the thiomethoxide anion more nucleophilic. The reaction is typically heated to facilitate the substitution.

Step 2: Oxidation to this compound

The second step is the oxidation of the sulfide groups to sulfones. This transformation is reliably achieved using a strong oxidizing agent. meta-Chloroperoxybenzoic acid (m-CPBA) is a common and effective choice for this purpose.

-

Rationale: The use of at least two equivalents of the oxidizing agent per sulfide group is necessary to ensure complete oxidation to the sulfone state, bypassing the intermediate sulfoxide. Dichloromethane (DCM) is a standard solvent for m-CPBA oxidations due to its inertness and ability to dissolve both the starting material and the reagent. The reaction is often run at room temperature.

Below is a detailed, step-by-step hypothetical protocol for the synthesis.

Experimental Protocol (Hypothetical)

Materials:

-

3,5-Dibromobenzonitrile

-

Sodium thiomethoxide

-

Dimethylformamide (DMF), anhydrous

-

meta-Chloroperoxybenzoic acid (m-CPBA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Ethyl acetate

-

Hexanes

Procedure:

Part A: Synthesis of 3,5-Bis(methylthio)benzonitrile

-

To a stirred solution of 3,5-dibromobenzonitrile (1.0 eq) in anhydrous DMF, add sodium thiomethoxide (2.2 eq) portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Heat the reaction mixture to 80-100 °C and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield 3,5-bis(methylthio)benzonitrile.

Part B: Oxidation to this compound

-

Dissolve the 3,5-bis(methylthio)benzonitrile (1.0 eq) obtained from Part A in DCM.

-

Add m-CPBA (4.4 eq) portion-wise to the solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to afford the final product, this compound.

Role in Drug Discovery and Potential Mechanisms of Action

The unique structural features of this compound make it a highly attractive scaffold in drug discovery. The nitrile group can act as a key pharmacophore, participating in hydrogen bonding or acting as a bioisosteric replacement for other functional groups.[1] The two methylsulfonyl groups significantly lower the pKa of any potential acidic protons and provide strong hydrogen bond accepting capabilities, which can lead to potent and selective interactions with biological targets.[3]

Potential Therapeutic Applications:

-

Kinase Inhibition: Many kinase inhibitors feature a substituted aromatic core that occupies the ATP-binding pocket. The sulfonyl groups can form crucial hydrogen bonds with the hinge region of the kinase, a common binding motif for this class of drugs. The benzonitrile moiety can be further functionalized to achieve selectivity and potency.

-

Modulation of Nuclear Receptors: The rigid and electron-deficient nature of the central phenyl ring could allow it to fit into the ligand-binding domains of nuclear receptors.

-

Enzyme Inhibition: The electrophilic character of the nitrile group, enhanced by the two sulfonyl groups, could allow for covalent or non-covalent interactions with active site residues of enzymes, such as cysteine proteases.[5]

Representative Experimental Workflow: In Vitro Kinase Inhibition Assay

To evaluate the potential of this compound as a kinase inhibitor, a common in vitro assay would be employed. The following is a representative protocol for assessing its inhibitory activity against a target kinase.

Objective: To determine the IC₅₀ value of this compound against a specific protein kinase.

Materials:

-

Target kinase

-

Substrate peptide

-

ATP (Adenosine triphosphate)

-

This compound (dissolved in DMSO)

-

Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay)

-

384-well microplates

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO.

-

Reaction Setup: In a 384-well plate, add the assay buffer, the target kinase, and the substrate peptide.

-

Inhibitor Addition: Add the diluted compound to the wells. Include positive (no inhibitor) and negative (no kinase) controls.

-

Initiation of Reaction: Add ATP to all wells to start the kinase reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).

-

Detection: Stop the kinase reaction and add the detection reagent according to the manufacturer's protocol. This typically involves measuring the amount of ADP produced, which is proportional to kinase activity.

-

Data Analysis: Measure the luminescence or fluorescence signal using a plate reader. Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Conclusion

This compound represents a promising, yet underexplored, chemical entity for drug discovery. Its unique electronic properties, conferred by the nitrile and dual sulfonyl groups, provide a strong foundation for the design of potent and selective inhibitors for a variety of biological targets. While a dedicated body of literature for this specific compound is sparse, rational synthesis design and an understanding of the roles of its constituent functional groups allow for the formulation of clear and actionable research plans. This guide provides the necessary technical foundation for researchers to synthesize, evaluate, and ultimately unlock the therapeutic potential of this versatile scaffold.

References

-

Discovery and Preclinical Characterization of 3-((4-(4-Chlorophenyl)-7-fluoroquinoline-3-yl)sulfonyl)benzonitrile, a Novel Non-acetylenic Metabotropic Glutamate Receptor 5 (mGluR5) Negative Allosteric Modulator for Psychiatric Indications. Journal of Medicinal Chemistry. [Link]

-

Preparation of Benzonitriles, Part 3: By Ammoxidation. YouTube. [Link]

- WO2003097582A2 - Synthese de benzonitriles et de benzimidates.

-

Examples of compounds containing sulfone and alkylnitrile moieties. ResearchGate. [Link]

- EP0002136B1 - Substituted benzonitriles, their preparation, liquid crystal compositions containing them and display devices employing such compositions.

- US6875882B2 - Synthesis of benzonitriles from substituted benzoic acid.

-

Alkyl Nitrites: Novel Reagents for One-Pot Synthesis of 3,5-Disubstituted Isoxazoles from Aldoximes and Alkynes. Organic Chemistry Portal. [Link]

-

Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

Recent applications of vinyl sulfone motif in drug design and discovery. ResearchGate. [Link]

-

Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Publishing. [Link]

-

Application of Sulfonyl in Drug Design. ResearchGate. [Link]

- DD295353A5 - PROCESS FOR THE PREPARATION OF BENZONITRILE DERIVATIVES.

- Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid.

-

Process for preparing 1-( 6-methylpyridin-3-yl)-2-[4- (methylsulfonyl)phenyl]ethanone. FreePatentsOnline. [Link]

-

A reagent to access methyl sulfones. PMC - NIH. [Link]

-

The development of an environmentally benign sulfide oxidation procedure and its assessment by green chemistry metrics. CONICET. [Link]

- US2770641A - Preparation of benzonitrile.

-

Discovery of N-(3,5-bis(1-pyrrolidylmethyl)-4-hydroxybenzyl)-4-methoxybenzenesulfamide (sulcardine) as a novel anti-arrhythmic agent. PubMed. [Link]

-

Discovery of Heteroaromatic Sulfones As a New Class of Biologically Compatible Thiol-Selective Reagents. NIH. [Link]

Sources

- 1. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sulfone synthesis by oxidation [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. This compound | 169696-83-7 [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of 3,5-Bis(methylsulfonyl)benzonitrile

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 3,5-Bis(methylsulfonyl)benzonitrile, a compound of interest in medicinal chemistry and materials science. Intended for researchers, scientists, and drug development professionals, this document consolidates essential data, outlines rigorous experimental protocols for characterization, and offers insights into the interpretation of these properties. The guide covers molecular identification, physical and chemical characteristics, and analytical methodologies, ensuring a well-rounded understanding for its application in research and development.

Introduction and Compound Identification

This compound is an aromatic organic compound characterized by a central benzonitrile ring substituted with two methylsulfonyl groups. These electron-withdrawing sulfonyl groups, combined with the nitrile moiety, create a unique electronic and structural profile, making the compound a valuable intermediate and building block in the synthesis of more complex molecules, particularly in the development of therapeutic agents.[1] The strong electron-withdrawing nature of the sulfonyl groups and the polarity of the nitrile group are key features that dictate the compound's reactivity and interaction with biological targets.[1]

A precise understanding of its physicochemical properties is paramount for its effective use, from designing synthetic routes and predicting reaction outcomes to formulating it for biological assays and ensuring safe handling. This guide serves as a centralized resource for this critical information.

Table 1: Compound Identification

| Identifier | Value | Source(s) |

| IUPAC Name | This compound | N/A (Systematic) |

| CAS Number | 169696-83-7 | [2][3] |

| Molecular Formula | C₉H₉NO₄S₂ | [2] |

| Molecular Weight | 259.30 g/mol | [2] |

| Chemical Structure | [3] |

Note: Multiple CAS numbers (e.g., 849924-84-1) appear in some databases for this structure; however, 169696-83-7 is more frequently cited by major suppliers.[2][3][4][5][6][7]

Core Physicochemical Properties

The physical state, melting point, and solubility profile are fundamental parameters that influence every aspect of a compound's application, including reaction kinetics, purification, and bioavailability.

Table 2: Summary of Physicochemical Properties

| Property | Value | Method |

| Physical Appearance | Solid (Form to be determined by microscopy/PXRD) | Visual Inspection |

| Melting Point | Data not available in searched literature. | Differential Scanning Calorimetry (DSC) |

| Boiling Point | Data not available; likely to decompose at high temperatures. | Thermogravimetric Analysis (TGA) |

| Solubility | Data not available in searched literature. | HPLC-based saturation method |

Note: Specific experimental values for melting point and solubility were not found in the public domain and must be determined experimentally.

Experimental Workflows for Characterization

To address the gaps in publicly available data, this section outlines standard, robust protocols for determining the key physicochemical properties of this compound.

Workflow for Comprehensive Physicochemical Analysis

The following diagram illustrates a logical workflow for the characterization of a new or uncharacterized batch of this compound, ensuring data integrity and a comprehensive understanding of the material.

Caption: Logical workflow for the physicochemical characterization of this compound.

Protocol for Melting Point Determination via DSC

Rationale: Differential Scanning Calorimetry (DSC) is the gold standard for determining the melting point of a crystalline solid. It provides a precise endotherm peak corresponding to the phase transition and can simultaneously offer an indication of purity; a broad melting peak suggests the presence of impurities.

Methodology:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.

-

Sample Preparation: Accurately weigh 1-3 mg of this compound into a Tzero aluminum pan.

-

Sealing: Hermetically seal the pan to prevent any loss of material during heating.

-

Thermal Program:

-

Equilibrate the sample at 25 °C.

-

Ramp the temperature from 25 °C to a temperature well above the expected melting point (e.g., 250 °C) at a rate of 10 °C/min under a nitrogen atmosphere (50 mL/min).

-

-

Data Analysis: Determine the onset temperature of the melting endotherm. This value is recorded as the melting point. The peak shape provides qualitative information about purity.

Protocol for Solubility Determination

Rationale: Understanding the solubility of a compound in various solvents is crucial for its use in synthetic reactions, purification, and formulation for biological screening. An HPLC-based method provides quantitative and accurate results.

Methodology:

-

Solvent Selection: Prepare a panel of relevant solvents (e.g., water, phosphate-buffered saline (PBS), DMSO, ethanol, acetonitrile, acetone).

-

Sample Preparation: Add an excess amount of this compound to a known volume (e.g., 1 mL) of each solvent in separate vials. The goal is to create a saturated solution with visible solid remaining.

-

Equilibration: Shake the vials at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.

-

Sample Processing:

-

Centrifuge the vials to pellet the excess solid.

-

Carefully collect an aliquot of the supernatant.

-

Filter the supernatant through a 0.45 µm syringe filter to remove any remaining particulates.

-

-

Quantification:

-

Prepare a standard calibration curve of the compound in a suitable solvent (e.g., acetonitrile) using a validated HPLC-UV method.

-

Dilute the filtered supernatant samples into the linear range of the calibration curve.

-

Analyze the diluted samples by HPLC-UV and determine the concentration using the calibration curve.

-

Back-calculate to determine the original concentration in the saturated solution, which represents the solubility.

-

Spectroscopic and Analytical Data

While a full experimental dataset is not publicly available, researchers characterizing this compound should expect spectroscopic data consistent with its structure.

-

¹H NMR: The proton NMR spectrum is expected to be simple. Due to the symmetry of the molecule, one signal (a triplet or finely split singlet) would be expected for the proton at the C2 position and another signal (a doublet or finely split singlet) for the two equivalent protons at the C4 and C6 positions. A sharp singlet corresponding to the six protons of the two methylsulfonyl groups will be observed further upfield.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the nitrile carbon, the four unique aromatic carbons, and the methyl carbons of the sulfonyl groups.

-

IR Spectroscopy: Key vibrational bands are expected for the C≡N (nitrile) stretch (approx. 2230 cm⁻¹), and strong S=O stretching bands for the sulfonyl groups (approx. 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹).

-

Mass Spectrometry (MS): High-resolution mass spectrometry should confirm the elemental formula (C₉H₉NO₄S₂) by providing a highly accurate mass-to-charge ratio for the molecular ion [M+H]⁺ or other adducts.

Safety and Handling

As with any laboratory chemical, this compound should be handled with appropriate care.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a chemical fume hood.

-

Storage: Store in a cool, dry place away from incompatible materials.

This compound is intended for research use only.

Conclusion

This compound is a compound with significant potential in chemical synthesis due to its distinct electronic properties. This guide has consolidated the known identifying information and provided a clear, actionable framework for the experimental determination of its core physicochemical properties. The outlined protocols for DSC and solubility analysis represent robust methods to generate the critical data required by researchers in drug discovery and materials science. Adherence to these systematic characterization workflows will ensure high-quality, reliable data, facilitating the compound's successful application in future research endeavors.

References

Sources

- 1. benchchem.com [benchchem.com]

- 2. scbt.com [scbt.com]

- 3. This compound | 169696-83-7 [chemicalbook.com]

- 4. 849924-84-1|this compound|BLDpharm [bldpharm.com]

- 5. This compound CAS#: 849924-84-1 [chemicalbook.com]

- 6. This compound | 849924-84-1 [amp.chemicalbook.com]

- 7. This compound | 849924-84-1 [chemicalbook.com]

synthesis and characterization of 3,5-Bis(methylsulfonyl)benzonitrile

An In-Depth Technical Guide to the Synthesis and Characterization of 3,5-Bis(methylsulfonyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive, scientifically grounded overview of the , a compound of significant interest in medicinal chemistry and materials science. The document moves beyond a simple recitation of protocols to offer insights into the underlying chemical principles, guiding researchers in making informed experimental choices. It details a robust synthetic pathway, outlines rigorous characterization methodologies, and presents data in a clear, accessible format. This guide is designed to serve as a practical resource for professionals engaged in organic synthesis and drug discovery.

Introduction: The Scientific Rationale

This compound is a unique aromatic compound distinguished by a specific arrangement of three potent electron-withdrawing groups on a central benzene ring. The significance of this molecule stems from the powerful and synergistic effects of its constituent functional groups: the aryl nitrile and two methylsulfonyl moieties.

-

Aryl Nitriles (-C≡N): The nitrile group is a versatile synthetic handle, readily converted into other critical functional groups such as amines, amides, and carboxylic acids. Its strong electron-withdrawing nature makes the aromatic ring susceptible to certain chemical transformations and is a key feature in many pharmacologically active molecules.

-

Sulfonyl Groups (-SO₂-): The sulfonyl group is a cornerstone in modern drug design. It is exceptionally stable, a strong electron-withdrawing group, and a competent hydrogen bond acceptor. Incorporating sulfonyl moieties can significantly enhance a molecule's metabolic stability, modulate its solubility, and improve its binding affinity to biological targets like enzymes.

The strategic placement of two methylsulfonyl groups at the meta-positions relative to the nitrile creates a highly electron-deficient aromatic system. This electronic profile is a desirable feature in drug development, where such scaffolds can serve as core components of enzyme inhibitors or receptor modulators. For example, related 3,5-disubstituted phenyl rings are found in compounds investigated as anticancer agents and potent inhibitors of drug-resistant bacteria. Therefore, a focused investigation into the synthesis and properties of this compound is well-justified, providing a valuable building block for the synthesis of novel therapeutic agents and advanced materials.

A Multi-Step Synthetic Pathway

A logical and efficient synthetic route to this compound begins with a readily available starting material, 3,5-dihalobenzonitrile, and proceeds through a two-step sequence involving nucleophilic aromatic substitution followed by oxidation.

Caption: Overall synthetic workflow for this compound.

Step 1: Synthesis of 3,5-Bis(methylthio)benzonitrile via Nucleophilic Aromatic Substitution

The initial step involves the displacement of two halide atoms from a 3,5-dihalobenzonitrile (e.g., 3,5-dichlorobenzonitrile or 3,5-dibromobenzonitrile) with a sulfur nucleophile. Sodium thiomethoxide (NaSMe) is an excellent choice for this transformation.

Causality of Experimental Choices:

-

Starting Material: 3,5-Dichlorobenzonitrile is a suitable starting material. It can be synthesized via methods such as the direct chlorination of benzonitrile[1].

-

Nucleophile: Sodium thiomethoxide is a potent sulfur nucleophile, strong enough to displace the aryl halides, especially given the activation provided by the electron-withdrawing nitrile group.

-

Solvent: A polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) is required. These solvents effectively solvate the sodium cation without solvating the thiomethoxide anion, thereby enhancing its nucleophilicity. They also possess high boiling points, allowing the reaction to be conducted at elevated temperatures to drive it to completion.

Experimental Protocol: Synthesis of 3,5-Bis(methylthio)benzonitrile

-

To a stirred solution of 3,5-dichlorobenzonitrile (1.0 eq) in anhydrous DMF, add sodium thiomethoxide (2.2-2.5 eq) portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion (typically 4-8 hours), cool the mixture to room temperature and pour it into ice-water.

-

Extract the aqueous mixture with an organic solvent such as ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 3,5-Bis(methylthio)benzonitrile as a solid.

Step 2: Oxidation of Thioethers to Sulfones

The critical final step is the oxidation of the intermediate 3,5-Bis(methylthio)benzonitrile. The goal is a complete two-stage oxidation of each sulfur atom, from thioether to sulfoxide and then to the desired sulfone, without stopping at the intermediate stage.

Causality of Experimental Choices:

-

Oxidizing Agent: Hydrogen peroxide (H₂O₂) is a preferred oxidant due to its low cost, high atom economy, and the benign nature of its byproduct (water). It is a "green" choice compared to heavy metal oxidants[2]. An excess of the oxidant is used to ensure the reaction proceeds fully to the sulfone.

-

Solvent/Catalyst: The oxidation is often performed in a solvent like acetic acid, which can facilitate the reaction. The reaction can be slow and may require heating or the use of a catalyst to achieve a reasonable rate.

Experimental Protocol: Synthesis of this compound

-

Dissolve 3,5-Bis(methylthio)benzonitrile (1.0 eq) in glacial acetic acid.

-

To this solution, add a 30% aqueous solution of hydrogen peroxide (H₂O₂) (4.5-5.0 eq) dropwise. The reaction is exothermic, and the temperature should be controlled with an ice bath during the addition.

-

After the addition is complete, heat the reaction mixture to 80-90 °C and stir for several hours until the reaction is complete, as monitored by TLC or HPLC.

-

Cool the reaction mixture to room temperature and slowly pour it into a beaker of ice-water. A white precipitate should form.

-

Collect the solid product by vacuum filtration.

-

Wash the solid thoroughly with water to remove any residual acetic acid and peroxide.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Comprehensive Characterization

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized this compound.

Caption: Structure of this compound.

Physical and Chemical Properties

| Property | Value | Source |

| CAS Number | 169696-83-7, 849924-84-1 | [3][4] |

| Molecular Formula | C₉H₉NO₄S₂ | |

| Molecular Weight | 259.30 g/mol | |

| Appearance | White to off-white solid |

Spectroscopic and Spectrometric Analysis

The following data represent expected values based on the structure and analysis of related compounds. Actual experimental values should be used for confirmation.

| Technique | Expected Observations |

| ¹H NMR | δ (ppm) ~8.5-8.8 (t, 1H, H4) : Aromatic proton between the sulfonyl groups. δ (ppm) ~8.2-8.5 (d, 2H, H2, H6) : Aromatic protons adjacent to the nitrile and sulfonyl groups. δ (ppm) ~3.2-3.4 (s, 6H, 2 x -SO₂CH₃) : Methyl protons as a singlet due to symmetry. |

| ¹³C NMR | δ (ppm) ~135-140 : Quaternary carbons attached to sulfonyl groups (C3, C5). δ (ppm) ~130-135 : Aromatic CH carbons (C2, C4, C6). δ (ppm) ~115-120 : Nitrile carbon (-C≡N). δ (ppm) ~110-115 : Quaternary carbon attached to the nitrile group (C1). δ (ppm) ~40-45 : Methyl carbons (-SO₂CH₃). |

| IR Spectroscopy | ~2230-2240 cm⁻¹ (sharp, strong) : C≡N stretch (characteristic for aromatic nitriles)[5]. ~1300-1350 cm⁻¹ (strong) : Asymmetric SO₂ stretch. ~1120-1160 cm⁻¹ (strong) : Symmetric SO₂ stretch. ~3000-3100 cm⁻¹ (weak-medium) : Aromatic C-H stretch[6]. ~1400-1600 cm⁻¹ (medium) : Aromatic C=C ring stretches. |

| Mass Spectrometry | m/z ~259 [M]⁺ : Molecular ion peak. Fragmentation : Expect losses of methyl radicals (-CH₃), sulfur dioxide (-SO₂), and characteristic fragments from the aromatic ring. A common fragmentation pathway for aryl sulfones involves rearrangement and cleavage of the C-S bond or loss of SO₂[7][8][9][10]. |

Safety, Handling, and Storage

Professionals handling this compound and the reagents for its synthesis must adhere to strict safety protocols.

-

General Handling: All manipulations should be performed in a well-ventilated fume hood. Standard Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves (nitrile gloves are a common choice but compatibility should be verified), is mandatory.

-

Reagent-Specific Hazards:

-

Organic Solvents (DMF): Can be absorbed through the skin; handle with care.

-

Hydrogen Peroxide (30%): A strong oxidizer. Avoid contact with skin and combustible materials.

-

Nitriles: While generally less acutely toxic than inorganic cyanides, they should be treated as toxic materials. They can be absorbed through the skin, inhalation, or ingestion[11]. In case of fire, be aware that toxic fumes, including hydrogen cyanide, may be produced[11].

-

-

Storage: The final product should be stored in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong acids and bases[11]. For long-term stability, storage at 2-8°C is recommended.

Conclusion

This guide has detailed a reliable synthetic route for this compound, starting from 3,5-dihalobenzonitrile and proceeding through a bis(thioether) intermediate. The rationale behind the choice of reagents and reaction conditions has been explained to provide a deeper understanding of the chemical transformations. Furthermore, a comprehensive suite of characterization techniques has been outlined, providing the necessary tools to verify the product's identity and purity. By integrating practical protocols with fundamental chemical principles, this document serves as an authoritative resource for researchers leveraging this important molecular scaffold in their scientific endeavors.

References

- Mass Spectra of Selected Sulfones Sulfone-Sulfinate Rearrangement. (n.d.).

- Sulfide Oxidation - Wordpress. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.

- Smits, R., & Blok, A. (1973). Mass Spectra of Some Sulfinate Esters and Sulfones. Canadian Journal of Chemistry, 51(1), 156-161.

- Ye, Y., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of the American Society for Mass Spectrometry, 19(11), 1639-1648.

- This compound | 169696-83-7. (n.d.). ChemicalBook.

- This compound | CAS 169696-83-7. (n.d.). Santa Cruz Biotechnology.

- 5 Nitrile IR Tips. (2024, October 19). Berkeley Learning Hub.

- Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy, 34(7), 22-25.

- This compound CAS#: 849924-84-1. (n.d.). ChemicalBook.

- Nitriles. (n.d.). CAMEO Chemicals, NOAA.

- Table of Characteristic IR Absorptions. (n.d.).

- The MSDS HyperGlossary: Nitrile. (n.d.). Interactive Learning Paradigms, Incorporated.

- Method for synthesizing 3,5-dichlorobenzoic acid. (n.d.). Google Patents.

Sources

- 1. CN103224451B - Method for synthesizing 3,5-dichlorobenzoic acid - Google Patents [patents.google.com]

- 2. Aliphatic Nitriles - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. digibuo.uniovi.es [digibuo.uniovi.es]

- 4. stacks.cdc.gov [stacks.cdc.gov]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. tandfonline.com [tandfonline.com]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. researchgate.net [researchgate.net]

- 10. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Nitriles | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

An In-depth Technical Guide to 3,5-Bis(methylsulfonyl)benzonitrile: Synthesis, Structure, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Bis(methylsulfonyl)benzonitrile is a unique small molecule featuring a central benzonitrile core symmetrically substituted with two electron-withdrawing methylsulfonyl groups. This arrangement confers distinct electronic properties, positioning it as a molecule of interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of this compound, detailing its molecular structure, physicochemical properties, and plausible synthetic routes. While direct experimental data on its biological activity is limited in publicly accessible literature, this guide explores its potential therapeutic applications by drawing parallels with structurally related compounds and analyzing the well-documented roles of its constituent functional groups—the nitrile and sulfonyl moieties—in drug design. This document aims to serve as a foundational resource for researchers investigating this and similar molecular scaffolds.

Introduction: The Scientific Rationale

The confluence of the benzonitrile and bis-sulfonyl functionalities within a single molecular entity presents a compelling case for its investigation. The nitrile group is a versatile precursor in organic synthesis and a known pharmacophore in numerous approved drugs.[1] Simultaneously, the methylsulfonyl groups act as strong electron-withdrawing agents, significantly influencing the molecule's polarity, solubility, and potential for intermolecular interactions, such as hydrogen bonding.[2] This unique electronic profile suggests that this compound could serve as a valuable scaffold in the design of novel therapeutic agents, particularly in oncology and infectious diseases, where related structures have shown promise.[3][4]

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is characterized by a planar benzene ring with a nitrile (-C≡N) group and two methylsulfonyl (-SO₂CH₃) groups at the 3 and 5 positions.

| Property | Value | Source |

| Molecular Formula | C₉H₉NO₄S₂ | [5] |

| Molecular Weight | 259.3 g/mol | [5] |

| CAS Number | 169696-83-7 | [2] |

Synthesis and Characterization

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a plausible synthetic route can be extrapolated from established methods for the synthesis of aryl sulfones and benzonitriles.[6][7] A potential retrosynthetic analysis is presented below.

Proposed Retrosynthetic Pathway

Caption: Proposed retrosynthetic pathway for this compound.

Hypothetical Synthesis Protocol

This protocol is a conceptual outline based on standard organic chemistry transformations.

Step 1: Reduction of 3,5-Dinitrobenzonitrile to 3,5-Diaminobenzonitrile

-

Dissolve 3,5-dinitrobenzonitrile in ethanol in a round-bottom flask.[8]

-

Add a reducing agent, such as tin(II) chloride or catalytic hydrogenation with Pd/C.

-

Reflux the mixture until the reaction is complete, monitored by thin-layer chromatography (TLC).

-

After cooling, neutralize the reaction mixture and extract the product with an organic solvent.

-

Purify the crude 3,5-diaminobenzonitrile by recrystallization or column chromatography.

Step 2: Diazotization and Sandmeyer-type Reaction to form 3,5-Dichlorosulfonylbenzonitrile

-

Dissolve the synthesized 3,5-diaminobenzonitrile in an acidic solution (e.g., HCl) at 0-5°C.

-

Add a solution of sodium nitrite dropwise to form the bis-diazonium salt.

-

In a separate flask, prepare a solution of sulfur dioxide in acetic acid saturated with copper(I) chloride.

-

Slowly add the bis-diazonium salt solution to the SO₂/CuCl solution to initiate the Sandmeyer-type reaction, yielding the bis-sulfonyl chloride.

-

Extract the product and purify by column chromatography.

Step 3: Methylation to this compound

-

Dissolve the 3,5-bis(chlorosulfonyl)benzonitrile in a suitable solvent.

-

Add a methylating agent, such as methylmagnesium bromide (a Grignard reagent), at a low temperature.

-

Allow the reaction to warm to room temperature and stir until completion.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the final product, this compound, and purify by recrystallization or column chromatography.

Spectroscopic Characterization (Predicted)

Although experimental spectra are not available, the expected features can be predicted based on the molecular structure.

-

¹H NMR: A singlet for the two equivalent methyl groups (around δ 3.0-3.3 ppm) and two signals in the aromatic region, a triplet for the proton at C4 and a doublet for the protons at C2 and C6.

-

¹³C NMR: Signals for the methyl carbons, the aromatic carbons, and the nitrile carbon. The carbons attached to the sulfonyl groups would be significantly downfield.

-

IR Spectroscopy: Characteristic peaks for the nitrile group (C≡N stretch) around 2230-2210 cm⁻¹, and strong absorptions for the sulfonyl group (S=O stretches) in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹.

-

Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z = 259, with fragmentation patterns corresponding to the loss of methyl and sulfonyl groups.

Potential Therapeutic Applications and Mechanism of Action

The therapeutic potential of this compound can be inferred from the biological activities of related compounds.

Anticancer and Antimicrobial Potential

The bis-substituted aromatic scaffold is present in a number of compounds with demonstrated biological activity. For instance, novel bis-substituted aromatic amides have shown potent antibiotic activity against methicillin-resistant Staphylococcus aureus (MRSA).[3][4] The mechanism of action for these compounds involves binding to cardiolipin on the bacterial membrane, leading to membrane disruption and accumulation of reactive oxygen species.[4]

Furthermore, compounds containing aryl-urea or sulfonyl-urea moieties, which can be synthesized from benzonitrile precursors, have been investigated for their anticancer properties.[9] The presence of electron-withdrawing groups, such as the trifluoromethyl group (electronically similar to the methylsulfonyl group), has been shown to enhance the potency of some anticancer agents.[9]

Hypothetical Mechanism of Action Workflow

The following diagram illustrates a potential workflow for investigating the mechanism of action of this compound, assuming it exhibits cytotoxic activity against a cancer cell line.

Caption: A conceptual workflow for elucidating the mechanism of action.

Conclusion and Future Directions

This compound represents an under-explored molecule with significant potential in drug discovery and development. Its unique electronic structure, stemming from the combination of a benzonitrile core and two methylsulfonyl groups, makes it a compelling candidate for further investigation. While this guide provides a theoretical framework for its synthesis and potential applications, experimental validation is crucial. Future research should focus on developing a robust and scalable synthetic protocol, followed by a thorough characterization of its physicochemical properties and a comprehensive evaluation of its biological activities. Such studies will be instrumental in unlocking the full therapeutic potential of this intriguing molecular scaffold.

References

-

Recent Advances in the Catalytic Synthesis of Arylsulfonyl Compounds. ACS Catalysis. Available at: [Link]

-

Synthesis of Alkyl Aryl Sulfones via Reaction of N-Arylsulfonyl Hydroxyamines with Electron-Deficient Alkenes. National Center for Biotechnology Information. Available at: [Link]

-

Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. National Center for Biotechnology Information. Available at: [Link]

-

This compound. CheMondis. Available at: [Link]

-

Synthesis of 3,5-Disubstituted Isoxazoles Containing Privileged Substructures with a Diverse Display of Polar Surface Area. ResearchGate. Available at: [Link]

-

Impact of trifluoromethyl and sulfonyl groups on the biological activity of novel aryl-urea derivatives: synthesis, in-vitro, in-silico and SAR studies. National Center for Biotechnology Information. Available at: [Link]

-

Bis-substituted aromatic amide derivative shows potent antibiotic activity in models of MRSA infection. BioWorld. Available at: [Link]

-

Discovery of Unique Bis-Substituted Aromatic Amide Derivatives as Novel Highly Potent Antibiotics for Combating Methicillin-Resistant Staphylococcus aureus (MRSA). PubMed. Available at: [Link]

-

Synthesis and Biological Activity of Aliphatic and Aromatic Sulfonic Acid Azolides. ResearchGate. Available at: [Link]

-

Antimicrobial activity of several bis-methanethiolsulfonates. PubMed. Available at: [Link]

-

Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones. Organic & Biomolecular Chemistry. Available at: [Link]

-

3-[Substituted]-5-(5-pyridin-2-yl-2H-tetrazol-2-yl)benzonitriles: identification of highly potent and selective metabotropic glutamate subtype 5 receptor antagonists. PubMed. Available at: [Link]

-

3,5-Dinitrobenzonitrile. PubChem. Available at: [Link]

-

3,5-Bis(trifluoromethyl)benzonitrile. PubChem. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. This compound | 169696-83-7 [chemicalbook.com]

- 3. Bis-substituted aromatic amide derivative shows potent antibiotic activity in models of MRSA infection | BioWorld [bioworld.com]

- 4. Discovery of Unique Bis-Substituted Aromatic Amide Derivatives as Novel Highly Potent Antibiotics for Combating Methicillin-Resistant Staphylococcus aureus (MRSA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Synthesis of Alkyl Aryl Sulfones via Reaction of N-Arylsulfonyl Hydroxyamines with Electron-Deficient Alkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 3,5-Dinitrobenzonitrile | C7H3N3O4 | CID 20062 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Impact of trifluoromethyl and sulfonyl groups on the biological activity of novel aryl-urea derivatives: synthesis, in-vitro, in-silico and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

solubility of 3,5-Bis(methylsulfonyl)benzonitrile in organic solvents

An In-Depth Technical Guide to the Solubility of 3,5-Bis(methylsulfonyl)benzonitrile in Organic Solvents

Executive Summary

This compound is a compound of interest in synthetic chemistry, potentially serving as a key intermediate in the development of novel pharmaceuticals and materials. A thorough understanding of its solubility in various organic solvents is a cornerstone for its practical application. Solubility data dictates the efficiency of synthesis, dictates purification strategies such as recrystallization, and is fundamental for formulation development. Low solubility can lead to unpredictable results in research and increased development costs.[1][2] This guide provides a comprehensive overview of the theoretical principles governing solubility, details robust experimental protocols for its determination, and discusses the practical application of this critical physicochemical property. While specific quantitative solubility data for this compound is not extensively published, this document equips researchers with the foundational knowledge and methodologies to generate and apply this data effectively.

Introduction: The Central Role of Solubility

The journey of a chemical compound from laboratory synthesis to a final product is critically dependent on its interaction with solvents. For this compound, a molecule featuring a rigid aromatic core functionalized with two strongly electron-withdrawing methylsulfonyl groups and a polar nitrile group, solubility behavior is complex and non-trivial. Understanding and quantifying this behavior is essential for:

-

Process Optimization: Ensuring reactants are in the same phase for efficient chemical reactions.

-

Purification: Developing effective recrystallization protocols to achieve high purity, a non-negotiable aspect of drug development.[3]

-

Formulation: Creating stable solutions or suspensions with desired concentrations for downstream applications, including drug delivery.[4][5]

-

Analytical Chemistry: Preparing solutions for characterization and quantification using techniques like HPLC and LC-MS.[6]

This guide serves as a technical resource for scientists, providing both the theoretical framework and practical, field-proven protocols to master the solubility challenges associated with this and similar molecules.

Physicochemical Profile of this compound

A molecule's structural and physical properties are the primary determinants of its solubility. The key characteristics of this compound are summarized below. The presence of two sulfonyl groups (SO₂) and a nitrile group (CN) suggests a high degree of polarity.

| Property | Value | Source |

| CAS Number | 169696-83-7; 849924-84-1 | [7][8][9][10] |

| Molecular Formula | C₉H₉NO₄S₂ | [7][9] |

| Molecular Weight | 259.3 g/mol | [7][9] |

| Appearance | Typically a solid | [11] |

| Predicted Polarity | High | Inferred from structure |

Theoretical Framework for Solubility

The "Like Dissolves Like" Principle

The most fundamental guideline in solubility prediction is the principle of "like dissolves like."[12][13] This concept relates the polarity of the solute to that of the solvent.

-

Polar Solutes , like this compound with its polar sulfonyl and nitrile functionalities, are expected to dissolve best in polar solvents . These solvents can engage in dipole-dipole interactions that stabilize the solute molecules in solution.

-

Nonpolar Solutes dissolve best in nonpolar solvents (e.g., hexane, toluene) through weaker van der Waals forces.

Given its structure, this compound is anticipated to have poor solubility in nonpolar solvents and preferential solubility in polar aprotic solvents (e.g., DMSO, DMF, acetone) and potentially some polar protic solvents (e.g., alcohols), though the lack of strong hydrogen bond donor sites on the molecule may limit its interaction with the latter.

Hansen Solubility Parameters (HSP): A Quantitative Approach

For a more nuanced prediction, Hansen Solubility Parameters (HSP) provide a powerful tool.[14][15] This model deconstructs the total cohesive energy of a substance into three components:

-

δd (Dispersion): Energy from van der Waals forces.

-

δp (Polar): Energy from dipolar intermolecular forces.

-

δh (Hydrogen Bonding): Energy from hydrogen bonds.

Each molecule (solute or solvent) can be described by a point in three-dimensional "Hansen space." The principle remains the same: solvents with HSP values close to those of the solute are more likely to be effective.[14] The distance (Ra) between the solute and solvent in Hansen space is a quantitative measure of their affinity. While the specific HSP values for this compound are not published, they could be estimated using group contribution methods to screen potential solvents computationally before experimental validation.

Experimental Determination of Thermodynamic Solubility

The most reliable method for determining the true equilibrium solubility of a compound is the Shake-Flask Method .[16][17] This technique is considered the "gold standard" because it allows the system to reach thermodynamic equilibrium, providing a solubility value that is independent of kinetic factors.[17] In contrast, high-throughput kinetic methods, which often involve precipitating a compound from a DMSO stock solution, can be faster but may overestimate the true thermodynamic solubility.[1][2]

Workflow for Thermodynamic Solubility Determination

Caption: Workflow for the Shake-Flask Solubility Method.

Detailed Protocol: Shake-Flask Method

This protocol describes a self-validating system for obtaining reliable solubility data.

-

Preparation: Add an excess amount of solid this compound to a series of glass vials. The excess solid is crucial to ensure that the resulting solution is saturated.

-

Solvent Addition: Accurately dispense a known volume (e.g., 1.0 mL) of the desired organic solvent into each vial.

-

Equilibration: Seal the vials tightly. Place them in an orbital shaker or on a stir plate equipped with a temperature-controlled block set to the desired temperature (e.g., 25°C). Agitate the slurries for a sufficient duration (typically 24-72 hours) to ensure that the dissolution and crystallization rates have reached equilibrium.[18]

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the set temperature for at least 2 hours to let the excess solid settle.

-

Sampling: Carefully withdraw a sample of the clear supernatant. This must be done without disturbing the solid phase. The most robust method is to use a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE) to prevent any solid particles from being aspirated.

-

Dilution: Immediately dilute the supernatant with a known volume of a suitable mobile phase or solvent to prevent precipitation upon cooling. Prepare a series of dilutions to ensure the final concentration falls within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[6][19] A calibration curve prepared from known concentrations of this compound is required for accurate quantification.

-

Calculation: Calculate the original concentration in the saturated supernatant, factoring in the dilution steps. This value represents the thermodynamic solubility of the compound in that solvent at the specified temperature.

Solubility Profile of this compound

| Solvent Class | Solvent | Polarity Index | Expected Solubility at 25°C |

| Nonpolar | n-Hexane | 0.1 | Very Low (< 0.1 mg/mL) |

| Toluene | 2.4 | Low (< 1 mg/mL) | |

| Polar Aprotic | Dichloromethane | 3.1 | Moderate |

| Ethyl Acetate | 4.4 | Moderate | |

| Acetone | 5.1 | Soluble | |

| Acetonitrile | 5.8 | Soluble | |

| Dimethylformamide (DMF) | 6.4 | Highly Soluble | |

| Dimethyl Sulfoxide (DMSO) | 7.2 | Highly Soluble | |

| Polar Protic | Isopropanol | 3.9 | Sparingly Soluble |

| Ethanol | 4.3 | Sparingly Soluble | |

| Methanol | 5.1 | Soluble | |

| Water | 10.2 | Very Low |

Note: "Expected Solubility" is a qualitative prediction based on chemical principles. These values must be confirmed by experimental measurement.

Practical Application: Recrystallization for Purification

Solubility data is the key to designing an effective purification strategy. The ideal recrystallization solvent is one in which the target compound is highly soluble at an elevated temperature but sparingly soluble at a low temperature (e.g., room temperature or 0-4°C).[3][20] This differential solubility allows for the dissolution of the impure solid in a minimum amount of hot solvent, followed by the crystallization of the pure compound upon cooling, leaving impurities behind in the solution.[11]

Workflow for Recrystallization

Caption: General workflow for the purification of a solid by recrystallization.

Detailed Protocol: Recrystallization

-

Solvent Selection: Using experimentally determined solubility data, choose a suitable solvent or solvent pair. For this compound, a polar solvent like methanol, ethanol, or acetonitrile is a logical starting point.

-

Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent portion-wise to the flask while heating the mixture to the solvent's boiling point with stirring. Continue adding solvent until the solid just dissolves. Using the minimum amount of hot solvent is critical for maximizing recovery.[11]

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a pre-heated funnel containing fluted filter paper. This step must be done quickly to prevent premature crystallization.

-

Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.[20] Once at room temperature, the flask can be placed in an ice bath to maximize the yield of crystals.

-

Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected crystals with a small amount of ice-cold solvent to rinse away any remaining soluble impurities.

-

Drying: Dry the crystals thoroughly, preferably in a vacuum oven, to remove all traces of solvent. The purity of the final product should be confirmed by analytical methods such as melting point analysis or HPLC.

Conclusion

The is a critical parameter that influences its synthesis, purification, and application. This guide has provided the theoretical underpinnings and detailed, robust experimental protocols necessary for researchers to confidently determine and utilize this data. By applying the principles of "like dissolves like" and employing the gold-standard shake-flask method, scientists can generate the high-quality solubility data required for efficient process development and successful research outcomes. The provided workflows for solubility determination and recrystallization serve as a practical foundation for laboratory work involving this and other related compounds.

References

-

Thermodynamic modeling of activity coefficient and prediction of solubility. PubMed. Available from: [Link]

-

Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. Available from: [Link]

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Available from: [Link]

-

Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society. Available from: [Link]

-

How To Determine Solubility Of Organic Compounds? Chemistry For Everyone - YouTube. Available from: [Link]

-

Determination of aqueous solubility by heating and equilibration: A technical note. National Institutes of Health. Available from: [Link]

-

A review of methods for solubility determination in biopharmaceutical drug characterization. Die Pharmazie. Available from: [Link]

-

Predicting solubility curves via a thermodynamic cycle and machine learning. American Chemical Society. Available from: [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. Available from: [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available from: [Link]

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Available from: [Link]

-

solubility experimental methods.pptx. Slideshare. Available from: [Link]

-

Accurately predicting solubility curves via a thermodynamic cycle, machine learning, and solvent ensembles. ChemRxiv. Available from: [Link]

-

Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. Biointerface Research in Applied Chemistry. Available from: [Link]

-

Hansen solubility parameter. Wikipedia. Available from: [Link]

-

Hansen Solubility Parameters. Available from: [Link]

-

Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. Available from: [Link]

-

benzonitrile. Available from: [Link]

-

Sheet1 - Hansen Solubility Parameters. Available from: [Link]

-

HSP Basics | Practical Solubility Science. Prof Steven Abbott. Available from: [Link]

-

Common solvents are displayed according to their Hansen solubility... ResearchGate. Available from: [Link]

-

3-Methylbenzonitrile. Solubility of Things. Available from: [Link]

-

Chemical Properties of Benzonitrile (CAS 100-47-0). Cheméo. Available from: [Link]

-

Benzonitrile. Wikipedia. Available from: [Link]

-

Analytical Methods for the Determination of Pharmaceuticals and Personal Care Products in Solid and Liquid Environmental Matrice. Semantic Scholar. Available from: [Link]

-

7. ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry. Available from: [Link]

- Preparation method of mesotrione. Google Patents.

-

Synthesis of 4-(Methylsulfinyl)benzonitrile. PrepChem.com. Available from: [Link]

-

ANALYTICAL METHODS FOR THERAPEUTIC DRUG MONITORING AND TOXICOLOGY. Available from: [Link]

-

Analytical methods for the determination of certain antibiotics used in critically ill patients. SyncSci Publishing. Available from: [Link]

Sources

- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 2. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 3. mt.com [mt.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Predicting solubility curves via a thermodynamic cycle and machine learning - American Chemical Society [acs.digitellinc.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. scbt.com [scbt.com]

- 8. This compound | 849924-84-1 [chemicalbook.com]

- 9. 849924-84-1|this compound|BLDpharm [bldpharm.com]

- 10. This compound | 169696-83-7 [chemicalbook.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. m.youtube.com [m.youtube.com]

- 13. chem.ws [chem.ws]

- 14. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 15. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 16. dissolutiontech.com [dissolutiontech.com]

- 17. tandfonline.com [tandfonline.com]

- 18. biointerfaceresearch.com [biointerfaceresearch.com]

- 19. syncsci.com [syncsci.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Spectral Analysis of 3,5-Bis(methylsulfonyl)benzonitrile

This in-depth technical guide provides a comprehensive analysis of the spectral data for 3,5-bis(methylsulfonyl)benzonitrile, a key building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering not just raw data, but a deeper understanding of the experimental choices and interpretation of the results, grounded in established scientific principles.

Introduction

This compound is a symmetrically substituted aromatic compound with the chemical formula C₉H₈N₂O₄S₂ and a molecular weight of 272.3 g/mol . Its structure is characterized by a central benzene ring substituted with a nitrile group and two methylsulfonyl groups at the 3 and 5 positions. This unique electronic and steric arrangement makes it a valuable synthon. Accurate structural elucidation and purity assessment are paramount, and for this, a multi-technique spectroscopic approach is essential. This guide will delve into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Molecular Structure and Atom Numbering

To facilitate a clear discussion of the spectral data, the following atom numbering scheme will be used throughout this guide.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide definitive information about its constitution.

¹H NMR Spectroscopy

Experimental Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is critical for compounds that may have limited solubility in other common NMR solvents like chloroform-d.

-

Instrumentation: Acquire the spectrum on a 400 MHz NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (zg30).

-

Temperature: 298 K.

-

Number of Scans: 16-32 scans to achieve a good signal-to-noise ratio.

-

Relaxation Delay: 1-2 seconds.

-

-

Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) with a line broadening of 0.3 Hz. Phase and baseline correct the spectrum. Calibrate the chemical shift scale to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

Data Summary:

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.66 | Singlet | 1H | H4 |

| 8.59 | Singlet | 2H | H2, H6 |

| 3.40 | Singlet | 6H | C8-H, C9-H |

Interpretation:

The ¹H NMR spectrum is remarkably simple, which is consistent with the molecule's C₂ᵥ symmetry.

-

Aromatic Region: The two signals in the aromatic region, at 8.66 ppm and 8.59 ppm, confirm the presence of protons on the benzene ring. The strong deshielding effect of the two electron-withdrawing methylsulfonyl groups and the nitrile group shifts these protons significantly downfield.

-

The singlet at 8.66 ppm, integrating to one proton, is assigned to the H4 proton. This proton is situated between the two methylsulfonyl groups.

-

The singlet at 8.59 ppm, with an integration of two protons, corresponds to the H2 and H6 protons. Due to the symmetry of the molecule, these two protons are chemically equivalent and therefore resonate at the same frequency. The lack of coupling (singlets) is expected as all the aromatic protons are separated by more than three bonds.

-

-

Aliphatic Region: The singlet at 3.40 ppm, integrating to six protons, is unequivocally assigned to the two methyl groups (C8 and C9). Again, due to the molecule's symmetry, both methyl groups are chemically equivalent, resulting in a single resonance.

¹³C NMR Spectroscopy

Experimental Protocol:

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrumentation: Acquire the spectrum on the same 400 MHz spectrometer, operating at a ¹³C frequency of 100 MHz.

-

Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled ¹³C experiment (zgpg30).

-

Temperature: 298 K.

-

Number of Scans: 1024-2048 scans are typically required for ¹³C due to its lower natural abundance and smaller gyromagnetic ratio.

-

Relaxation Delay: 2 seconds.

-

-

Processing: Process the FID similarly to the ¹H spectrum. Calibrate the chemical shift to the central peak of the DMSO-d₆ septet at 39.52 ppm.

Data Summary:

| Chemical Shift (δ) ppm | Assignment |

| 142.3 | C3, C5 |

| 136.1 | C4 |

| 133.2 | C2, C6 |

| 116.8 | C7 (CN) |

| 115.9 | C1 |

| 43.6 | C8, C9 |

Interpretation:

The proton-decoupled ¹³C NMR spectrum shows six distinct signals, which is in perfect agreement with the number of chemically non-equivalent carbon atoms in the molecule.

-

Aromatic Region:

-

The signal at 142.3 ppm is assigned to C3 and C5, the carbons directly attached to the highly electron-withdrawing sulfonyl groups.

-

The peak at 136.1 ppm corresponds to C4.

-

The resonance at 133.2 ppm is assigned to C2 and C6.

-

The quaternary carbon C1, attached to the nitrile group, appears at 115.9 ppm.

-

-

Nitrile Carbon: The nitrile carbon (C7) is observed at 116.8 ppm. This is a characteristic chemical shift for nitrile carbons.

-

Aliphatic Region: The upfield signal at 43.6 ppm is assigned to the equivalent methyl carbons (C8 and C9) of the two methylsulfonyl groups.

Infrared (IR) Spectroscopy

Experimental Protocol:

-

Sample Preparation: Prepare a KBr (potassium bromide) pellet by intimately mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, for a quicker analysis, Attenuated Total Reflectance (ATR) can be used with the solid sample placed directly on the ATR crystal.

-

Instrumentation: Acquire the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

-

Processing: Perform a background subtraction using a spectrum of the empty sample compartment (for ATR) or a pure KBr pellet.

Data Summary:

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~3100 | Weak | Aromatic C-H stretch |

| ~2230 | Strong, Sharp | C≡N (Nitrile) stretch |

| ~1600, ~1470 | Medium | Aromatic C=C ring stretch |

| ~1310, ~1150 | Strong | Asymmetric and Symmetric SO₂ stretch |

| ~960 | Medium | C-S stretch |

| ~750 | Strong | Aromatic C-H out-of-plane bend |

Interpretation:

The IR spectrum provides valuable information about the functional groups present in this compound.

-

Nitrile Group: The most characteristic peak in the spectrum is the strong, sharp absorption at approximately 2230 cm⁻¹. This is a definitive indication of the presence of a C≡N triple bond.

-

Sulfonyl Group: The two strong bands around 1310 cm⁻¹ and 1150 cm⁻¹ are characteristic of the asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl groups, respectively.

-

Aromatic Ring: The weak absorption around 3100 cm⁻¹ is due to the C-H stretching vibrations of the aromatic protons. The medium intensity peaks at ~1600 and ~1470 cm⁻¹ are attributed to the C=C stretching vibrations within the benzene ring. The strong band around 750 cm⁻¹ is indicative of the out-of-plane C-H bending, which can be diagnostic of the substitution pattern.

Mass Spectrometry (MS)

Experimental Protocol:

-

Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS). For a pure solid, direct insertion with electron ionization (EI) is a common method.

-

Ionization Method: Electron Ionization (EI) at 70 eV is a standard technique for small, relatively stable organic molecules.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer can be used.

-

Data Acquisition: Scan a mass-to-charge (m/z) range of approximately 50-500 Da.

Data Summary:

| m/z | Relative Intensity | Assignment |

| 272 | High | [M]⁺ (Molecular Ion) |

| 257 | Medium | [M - CH₃]⁺ |

| 193 | High | [M - SO₂CH₃]⁺ |

| 129 | Low | [C₇H₃N₂O₂S]⁺ |

| 114 | Medium | [C₆H₄NS]⁺ |

| 79 | Low | [SO₂CH₃]⁺ |

Interpretation:

The mass spectrum provides information about the molecular weight and the fragmentation pattern of the molecule under the given ionization conditions.

-

Molecular Ion: The peak at m/z 272 corresponds to the molecular ion [M]⁺, confirming the molecular weight of 272.3 g/mol .

-

Fragmentation Pathway: A logical fragmentation pathway can be proposed based on the observed fragment ions.

Caption: Proposed EI fragmentation pathway for this compound.

The initial fragmentation can occur via two main pathways:

-

Loss of a Methyl Radical: The loss of a methyl radical (•CH₃, 15 Da) from one of the sulfonyl groups leads to the fragment ion at m/z 257.

-

Loss of a Methylsulfonyl Radical: A more significant fragmentation is the cleavage of the C-S bond, resulting in the loss of a methylsulfonyl radical (•SO₂CH₃, 79 Da) to give the abundant fragment ion at m/z 193. Further fragmentation of this ion can lead to other observed smaller fragments.

Conclusion

The combined application of ¹H NMR, ¹³C NMR, IR, and MS provides a comprehensive and unambiguous characterization of this compound. The data presented in this guide are internally consistent and align with the expected spectroscopic properties based on the molecule's structure. This multi-faceted analytical approach ensures the identity and purity of this important chemical intermediate, which is a critical requirement for its application in research and development.

References

3,5-Bis(methylsulfonyl)benzonitrile: A Technical Guide to Its Synthesis and Implied History

Abstract

This technical guide provides a comprehensive overview of 3,5-Bis(methylsulfonyl)benzonitrile, a specialized aromatic compound. While the specific historical record of its initial discovery and synthesis is not prominently documented in scientific literature, this paper constructs a plausible and scientifically rigorous pathway for its preparation based on established principles of organic chemistry. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, potential properties, and the chemical rationale behind its molecular architecture.

Introduction: Unveiling a Structurally Unique Benzonitrile

This compound is a distinct chemical entity characterized by a central benzonitrile core symmetrically substituted with two electron-withdrawing methylsulfonyl groups. Its molecular formula is C₉H₉NO₄S₂, with a molecular weight of 259.3 g/mol [1]. The presence of the nitrile and two sulfonyl functionalities imparts significant electronic and steric features, suggesting its potential utility as a building block in medicinal chemistry and materials science. The nitrile group is a versatile precursor for various functional groups, while sulfonyl groups are known to enhance metabolic stability and binding affinity in drug candidates.

Despite its availability from several commercial suppliers, a detailed historical account of the first synthesis of this compound remains elusive in mainstream chemical literature and patent databases. This guide, therefore, proposes a logical and robust synthetic pathway, grounded in well-established reaction mechanisms, to provide a practical framework for its preparation and to infer its likely historical method of discovery.

A Proposed Historical Synthesis: A Multi-Step Approach

The synthesis of this compound can be logically approached through a multi-step sequence starting from a readily available precursor. A plausible route involves the diazotization of a disubstituted aniline, followed by the introduction of the nitrile and methylthio groups, and a final oxidation step.

Rationale for the Proposed Synthetic Pathway

The selection of this pathway is guided by the principles of retrosynthetic analysis. The target molecule can be disconnected at the carbon-sulfur bonds, suggesting a precursor with two methylthio groups that can be oxidized. The nitrile and the methylthio groups can be introduced via Sandmeyer-type reactions on a suitable aniline derivative. This approach offers a convergent and reliable method for assembling the target molecule.

Visualizing the Synthetic Pathway

The following diagram illustrates the proposed synthetic route from 3,5-dibromoaniline.

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocols

The following sections provide a detailed, step-by-step methodology for the proposed synthesis of this compound.

Step 1: Diazotization of 3,5-Dibromoaniline and Sandmeyer Cyanation

The initial step involves the conversion of the amino group of 3,5-dibromoaniline to a diazonium salt, which is then displaced by a cyanide group in a classic Sandmeyer reaction[2][3][4][5][6].

Experimental Protocol:

-

Diazotization: 3,5-Dibromoaniline is dissolved in an aqueous solution of a strong mineral acid (e.g., hydrochloric acid) and cooled to 0-5 °C in an ice bath. An aqueous solution of sodium nitrite is added dropwise while maintaining the temperature below 5 °C to form the corresponding diazonium salt.

-

Cyanation: In a separate flask, a solution of copper(I) cyanide and potassium cyanide in water is prepared and cooled. The freshly prepared diazonium salt solution is then added slowly to this cyanide solution.

-

Work-up: The reaction mixture is allowed to warm to room temperature and then heated to ensure complete reaction. The product, 3,5-dibromobenzonitrile, is then extracted with an organic solvent, washed, dried, and purified by recrystallization or column chromatography.